1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Description
Propriétés
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-9-6-4-8-3-2-7(6)10;;/h5,8H,2-4H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLOJXPCWMCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a tool in biological studies to understand the interactions of imidazo[4,5-c]pyridine derivatives with biological targets.
Industry: The compound is utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Imidazo[4,5-c]pyridine Core
Key Observations:
Substituent Impact on Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like PD123319, which contains lipophilic diphenylacetyl groups .
Biological Activity :
- The 1-methyl group in the target compound provides a compact structure suitable for symmetric pharmacophores in PD-L1 inhibitors, as seen in Incyte’s patents .
- Bulkier substituents (e.g., cyclopropyl in or phenylethyl in ) may enhance receptor binding specificity but reduce metabolic stability.
Synthetic Utility : Derivatives with ester groups (e.g., 6-carboxylate methyl ester in ) serve as intermediates for further functionalization, enabling tailored modifications for drug discovery .
PD-L1 Inhibitors
The target compound’s imidazo[4,5-c]pyridine core is utilized as an aryl group in symmetric small-molecule PD-L1 inhibitors. These compounds feature a biphenol core and amide linkers, with the target molecule contributing to binding affinity through hydrophobic interactions .
Angiotensin II Receptor Ligands
Structural analogues like PD123319 and PD123177 () demonstrate the role of imidazo[4,5-c]pyridine derivatives in modulating angiotensin II receptors. The target compound’s simpler structure may offer advantages in minimizing off-target effects .
Enzyme Inhibition
4-Isopropyl variants () have been synthesized as intermediates for semicarbazide-sensitive amine oxidase (SSAO) inhibitors, highlighting the scaffold’s versatility in targeting diverse enzymes .
Activité Biologique
Overview
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CAS No. 87673-88-9) is a heterocyclic compound with significant biological activity. It is characterized by a fused imidazole and pyridine ring system, which contributes to its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas.
| Property | Value |
|---|---|
| Chemical Formula | C7H11N3·2HCl |
| Molecular Weight | 152.58 g/mol |
| Appearance | White to brown solid |
| Purity | ≥95% |
| Melting Point | Not available |
| Boiling Point | Not available |
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride exhibits its biological effects primarily through interaction with various biological targets:
- GABA Receptors : This compound has been shown to modulate GABA_A receptors, which are critical for neurotransmission and have implications in anxiety and epilepsy treatments.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in conditions like diabetes and cancer .
- Immune Modulation : The compound influences components of the immune system, potentially offering anti-inflammatory effects.
Biological Activities
The compound has been studied for a range of biological activities:
- Antimicrobial Activity : Exhibits antibacterial and antifungal properties against various pathogens.
- Antitumor Effects : Demonstrates cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages reported .
- Anti-inflammatory Properties : Shows promise in reducing inflammation through modulation of inflammatory pathways .
Antitumor Activity
In a study focusing on the structure-activity relationship (SAR) of tetrahydroimidazo[4,5-c]pyridine derivatives, the introduction of lipophilic moieties significantly enhanced the inhibitory activity against P. gingivalis QC. The most potent derivatives displayed up to a 60-fold increase in activity compared to their acyclic counterparts .
Enzyme Inhibition
Research highlighted that modifications at the N5 position of the imidazo-pyridine core can lead to improved enzyme inhibition. For instance, compounds with benzyl substitutions exhibited enhanced activity against specific targets linked to metabolic disorders .
Applications in Medicinal Chemistry
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is being explored for:
Q & A
Q. What are the established synthetic methodologies for 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride?
The synthesis typically involves cyclization reactions of precursor amines followed by dihydrochloride salt formation. For example, treatment of intermediates with HCl in dioxane under controlled conditions (40°C, 1 hour) effectively generates the dihydrochloride form. Cyclization strategies may utilize imidazole ring closure via condensation reactions, as seen in analogous imidazo-pyridine syntheses . Purity optimization often requires recrystallization from polar solvents like methanol or ethanol.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like HMBC) to confirm ring structure and substituent positions. For example, δ ~2.5–3.5 ppm in ¹H NMR corresponds to methylene protons in the tetrahydro-pyridine ring .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₇H₁₁N₃·2HCl: 222.08 g/mol) .
- HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) .
Q. What are the solubility properties of this compound, and how do they influence biological assays?
As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its freebase form, making it suitable for in vitro assays (e.g., kinase inhibition or cell-based studies). Solubility in DMSO (≥10 mM) allows stock solution preparation for dose-response experiments. Precipitation risks in buffer systems (e.g., PBS) should be mitigated via pH adjustment .
Q. What are the known biological targets of this compound?
Identified targets include:
- Janus kinase (JAK) inhibitors, where structural analogs show nanomolar affinity .
- AKT1 kinase , with demonstrated inhibition in biochemical assays .
- PD-L1 immune checkpoint proteins , as part of symmetric pharmacophores in immunotherapeutics .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s role as a kinase inhibitor?
- In vitro kinase assays : Use recombinant AKT1 or JAK enzymes with ATPase activity measurement (e.g., ADP-Glo™ assay). IC₅₀ values can be determined via dose-response curves (1 nM–10 µM range) .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or Jurkat) with Western blotting to monitor phosphorylation levels of downstream targets (e.g., mTOR or STAT3) .
Q. How does the substitution pattern on the imidazo[4,5-c]pyridine core influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- N1-methylation enhances metabolic stability by reducing CYP450-mediated oxidation .
- Electron-withdrawing groups (e.g., halogens) at the 4-position improve JAK inhibitory potency by ~10-fold .
- Biphenyl tail groups in PD-L1 inhibitors increase binding avidity through hydrophobic interactions .
Q. What in silico strategies can predict binding affinity to targets like JAK or CCR5?
- Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of JAK2 (PDB: 4D0S) or CCR5 (PDB: 4MBS) to map key interactions (e.g., hydrogen bonds with Glu925 in JAK2) .
- Pharmacophore modeling identifies essential features like hydrogen bond acceptors and aromatic rings for target engagement .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize protocols (e.g., 10 µM ATP) .
- Impurity profiles : HPLC-MS can detect byproducts (e.g., dehydrochlorinated derivatives) that skew activity .
- Cell line variability : Use isogenic cell lines with validated target expression levels .
Q. What structural analogs of this compound show promise in targeting immune checkpoints?
- Symmetric biphenol derivatives with amide linkers exhibit sub-µM PD-L1 binding (e.g., compound 20 in Incyte’s patents) .
- Thiazole-substituted analogs improve solubility while retaining JAK2 inhibition (IC₅₀ = 12 nM) .
Q. What are the critical considerations for optimizing SAR studies?
- Parallel synthesis : Introduce diverse substituents (e.g., alkyl, aryl, heterocycles) via Suzuki-Miyaura coupling or reductive amination .
- Metabolic stability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
